4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione 4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione
Brand Name: Vulcanchem
CAS No.: 111102-83-1
VCID: VC0169792
InChI: InChI=1S/C13H13F3O2/c1-2-3-9-4-6-10(7-5-9)11(17)8-12(18)13(14,15)16/h4-7H,2-3,8H2,1H3
SMILES: CCCC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F
Molecular Formula: C13H13F3O2
Molecular Weight: 258.24

4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione

CAS No.: 111102-83-1

Cat. No.: VC0169792

Molecular Formula: C13H13F3O2

Molecular Weight: 258.24

* For research use only. Not for human or veterinary use.

4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione - 111102-83-1

Specification

CAS No. 111102-83-1
Molecular Formula C13H13F3O2
Molecular Weight 258.24
IUPAC Name 4,4,4-trifluoro-1-(4-propylphenyl)butane-1,3-dione
Standard InChI InChI=1S/C13H13F3O2/c1-2-3-9-4-6-10(7-5-9)11(17)8-12(18)13(14,15)16/h4-7H,2-3,8H2,1H3
Standard InChI Key BFGJMUNLVXEJTQ-UHFFFAOYSA-N
SMILES CCCC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F

Introduction

Chemical Structure and Properties

Molecular Composition and Identifiers

4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione features a 4-propylphenyl group attached to one carbonyl carbon, with a trifluoromethyl group at the terminal position. The compound demonstrates characteristic β-diketone properties, including keto-enol tautomerism.

PropertyValue
Molecular FormulaC₁₃H₁₃F₃O₂
Molecular Weight258.24 g/mol
IUPAC Name4,4,4-trifluoro-1-(4-propylphenyl)butane-1,3-dione
Standard InChIInChI=1S/C13H13F3O2/c1-2-3-9-4-6-10(7-5-9)11(17)8-12(18)13(14,15)16/h4-7H,2-3,8H2,1H3
Canonical SMILESCCCC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F
Physical StateSolid at room temperature
TautomerismExists in keto-enol tautomeric forms

Physical Properties

While specific physical property data for 4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione is limited in the literature, its properties can be inferred by comparing with structurally related compounds:

PropertyExpected ValueBasis for Estimation
AppearanceYellow to light brown solidBased on related β-diketones
SolubilitySoluble in organic solvents; poorly soluble in waterCharacteristic of fluorinated β-diketones
Melting Point40-60°C (estimated)Comparison with 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (44-46°C)
Boiling Point~270°C at 760 mmHg (estimated)Comparison with related compounds
Density~1.3 g/cm³ (estimated)Based on structurally similar compounds

Spectroscopic Properties

The spectroscopic properties of 4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione can be predicted based on related fluorinated diketones:

¹H NMR would likely show signals for:

  • The propyl chain (triplet for terminal CH₃, multiplet for CH₂ groups)

  • Aromatic protons (AA'BB' pattern typical for para-substituted benzenes)

  • The active methylene group between carbonyl groups

  • Possible enol form OH signal (depending on solvent and conditions)

Synthesis Methods

General Synthetic Approaches

The synthesis of 4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione typically follows routes similar to other fluorinated 1,3-diketones, with adaptations for the specific propylphenyl moiety.

Claisen Condensation Pathway

Based on documented syntheses of related compounds, a probable synthetic route involves a Claisen condensation between ethyl trifluoroacetate and 4-propylacetophenone:

  • Reaction of ethyl trifluoroacetate with 4-propylacetophenone in the presence of a strong base

  • Formation of a β-ketoester intermediate

  • Hydrolysis and decarboxylation to yield the target diketone

A detailed procedure adapted from similar syntheses:

  • To a solution of ethyl trifluoroacetate (1.1 equiv) and sodium methoxide (1.2 equiv) in tert-butyl methyl ether, add a solution of 4-propylacetophenone (1 equiv) at room temperature

  • Stir the mixture for approximately 22 hours

  • Add citric acid solution until pH reaches approximately 4

  • Collect the precipitate by filtration, wash with water, and dry to obtain the product

Alternative Synthetic Route

An alternative industrial preparation involves:

  • Reacting ethyl trifluoroacetate with ethyl acetate in the presence of a base to produce ethyl 4,4,4-trifluoro-3-oxo-butanoate

  • Converting this intermediate to 4,4,4-trifluoro-3-oxo butanoic acid using a hydrogen donor and acid catalyst

  • Forming the acid chloride with thionyl chloride

  • Performing a Friedel-Crafts acylation with propylbenzene in the presence of aluminum chloride

The reported yield for similar reactions is typically in the range of 60-93%, suggesting this approach is efficient for industrial-scale production .

Chemical Reactivity and Applications

Keto-Enol Tautomerism

Like other 1,3-diketones, 4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione exists in equilibrium between keto and enol forms:

  • The keto form features two distinct carbonyl groups

  • The enol form contains a hydroxyl group and a carbon-carbon double bond

  • The trifluoromethyl group enhances the stability of the enol form due to its electron-withdrawing nature

  • The enol form can participate in hydrogen bonding and metal chelation

Metal Chelation Properties

The 1,3-diketone structure enables chelation with metal ions:

  • The enol form creates a six-membered ring system when chelating with metals

  • The trifluoromethyl group modifies the electronic characteristics of the ligand

  • These metal complexes may have applications in catalysis, materials science, and analytical chemistry

Research Applications

4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione has potential applications in:

  • Organic synthesis as a building block for more complex molecules

  • Coordination chemistry as a ligand for various metal complexes

  • Pharmaceutical development as an intermediate for bioactive compounds

  • Materials science for specialized fluorinated materials

Comparison with Structurally Related Compounds

Structural Analogs

Comparing 4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione with structurally related compounds reveals important trends in properties and reactivity:

CompoundMolecular FormulaMolecular Weight (g/mol)Distinguishing Features
1-(4-Propylphenyl)butane-1,3-dioneC₁₃H₁₆O₂204.26Non-fluorinated analog; less acidic methylene group
4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dioneC₁₃H₁₃F₃O₂258.24Target compound with trifluoromethyl group
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dioneC₁₁H₉F₃O₂230.18Methyl instead of propyl; similar reactivity profile
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dioneC₁₀H₆F₄O₂234.15Contains additional fluorine on the aromatic ring
4,4,4-Trifluoro-1-phenylbutane-1,3-dioneC₁₀H₇F₃O₂216.16Unsubstituted phenyl ring

Effect of Fluorination

The trifluoromethyl group in 4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione significantly alters its properties compared to the non-fluorinated analog:

  • Increases acidity of the methylene group due to the electron-withdrawing effect

  • Enhances the stability of the enol tautomer

  • Affects crystalline structure and packing

  • Increases lipophilicity while maintaining good solubility in organic solvents

  • Improves metabolic stability in potential biological applications

Influence of the Propyl Group

The propyl substituent on the phenyl ring differentiates this compound from other trifluoromethylated diketones:

  • Increases lipophilicity compared to methyl or unsubstituted analogs

  • May influence crystal packing and physical properties

  • Affects electronic distribution within the aromatic system

  • Provides a potential site for further functionalization

Current Research and Future Perspectives

Emerging Applications

Current research on fluorinated β-diketones like 4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione focuses on:

  • Development as building blocks for heterocyclic compound synthesis

  • Exploration as ligands in metal-organic frameworks

  • Investigation as precursors for fluorinated polymers and materials

  • Potential use in pharmaceutical design, particularly leveraging the metabolic stability conferred by the trifluoromethyl group

Future Research Directions

Promising future directions for research involving 4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione include:

  • Development of asymmetric synthesis methodologies

  • Exploration of catalytic applications of metal complexes

  • Incorporation into functional materials with specialized properties

  • Investigation of structure-activity relationships in potential bioactive derivatives

  • Application in organofluorine methodology development

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator